molecular formula C9H19NO4 B12578456 alpha-1-C-Propyl-DNJ CAS No. 193270-40-5

alpha-1-C-Propyl-DNJ

Cat. No.: B12578456
CAS No.: 193270-40-5
M. Wt: 205.25 g/mol
InChI Key: WUPMYSMCQJMDRE-SYHAXYEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-1-C-Propyl-DNJ is a derivative of deoxynojirimycin, an iminosugar known for its potent inhibitory effects on glycosidases. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-1-C-Propyl-DNJ typically involves the modification of deoxynojirimycin. One common method is the alkylation of deoxynojirimycin with propyl halides under basic conditions. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Certain strains of bacteria, such as Streptomyces and Bacillus species, have been genetically engineered to produce high yields of deoxynojirimycin, which can then be chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-1-C-Propyl-DNJ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Alpha-1-C-Propyl-DNJ has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of alpha-1-C-Propyl-DNJ involves the inhibition of glycosidases, enzymes responsible for breaking down complex carbohydrates. By inhibiting these enzymes, this compound can reduce the rate of carbohydrate digestion, leading to lower blood glucose levels. This mechanism is particularly beneficial in the management of diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length, which provides a balance between potency and selectivity. This makes it a valuable compound for therapeutic applications where precise enzyme inhibition is required .

Properties

CAS No.

193270-40-5

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-2-(hydroxymethyl)-6-propylpiperidine-3,4,5-triol

InChI

InChI=1S/C9H19NO4/c1-2-3-5-7(12)9(14)8(13)6(4-11)10-5/h5-14H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1

InChI Key

WUPMYSMCQJMDRE-SYHAXYEDSA-N

Isomeric SMILES

CCC[C@@H]1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O

Canonical SMILES

CCCC1C(C(C(C(N1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.